molecular formula C11H12N2O3 B2540531 methyl 3-amino-4-methoxy-1H-indole-2-carboxylate CAS No. 696649-57-7

methyl 3-amino-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B2540531
CAS No.: 696649-57-7
M. Wt: 220.228
InChI Key: CDXFCVVUIBFQQB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxy-1H-indole-2-carboxylate (CAS 696649-57-7) is a high-purity chemical building block for research and development. This compound features a molecular formula of C11H12N2O3 and a molecular weight of 220.22 . It belongs to the class of indole derivatives, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules and drugs . The indole scaffold is a versatile pharmacophore known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties . The specific substitution pattern on this indole derivative, with amino and methoxy functional groups at the 3- and 4- positions respectively, makes it a particularly valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel substances for potential application in pharmaceutical discovery projects, especially those targeting viral diseases, given that similar indole-2-carboxylate derivatives have demonstrated notable inhibitory activity against viruses such as influenza A and Coxsackie B4 . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-amino-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-7-5-3-4-6-8(7)9(12)10(13-6)11(14)16-2/h3-5,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFCVVUIBFQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-amino-4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-amino-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-amino-4-methoxy-1H-indole-2-carboxylate has been shown to exhibit a wide range of biological activities, making it a compound of interest in various therapeutic areas:

1. Anticancer Activity

  • The compound has demonstrated potential in inducing cell death in cancer cell lines through mechanisms such as methuosis. In vitro studies report significant inhibition of cell growth at low concentrations (IC50 values often below 10 µM) .

2. Antimicrobial Properties

  • Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Modifications to the indole structure have led to compounds with minimum inhibitory concentration (MIC) values as low as 0.004 mg/mL against resistant strains like E. coli .

3. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant for diabetes management. Certain derivatives have shown enhanced inhibition compared to unmodified analogs .

Scientific Research Applications

The applications of this compound span various fields:

Chemistry

  • It serves as a building block in the synthesis of more complex indole derivatives, facilitating the development of new compounds with enhanced biological activities.

Biology

  • Indole derivatives are extensively studied for their potential antiviral, anti-inflammatory, and anticancer properties.

Medicine

  • This compound is investigated for its therapeutic effects, including its ability to inhibit certain enzymes or receptors involved in disease processes.

Industry

  • Indole derivatives are utilized in the production of dyes, pigments, and other industrial chemicals due to their structural versatility .

Case Studies and Empirical Data

Several studies have documented the biological effects of this compound:

  • Anticancer Studies
    • A study reported that derivatives of this compound induced apoptosis in specific cancer cell lines, showcasing its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy
    • Research highlighted that modifications to the indole structure resulted in compounds with significant antibacterial activity against resistant strains .
  • Enzyme Inhibition Analysis
    • Studies demonstrated that certain derivatives effectively inhibited α-glucosidase activity, suggesting potential applications in diabetes management .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of methyl 3-amino-4-methoxy-1H-indole-2-carboxylate with structurally related indole derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Applications
This compound NH₂ (C3), OMe (C4), COOMe (C2) Amino, methoxy, ester Potential kinase inhibition, drug intermediate
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate OH (C3), OMe (C5), COOMe (C2) Hydroxyl, methoxy, ester Antioxidant activity, pharmaceutical intermediate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) Chloro, methyl, carboxylic acid Antimicrobial agent, corrosive handling
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate OBn (C4), COOEt (C2) Benzyloxy, ester Lab chemical, respiratory irritant
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid Thiazolidinone (C3), COOH (C2) Thiazolidinone, carboxylic acid Anticancer activity, ROS modulation
Key Observations:

Substituent Position and Reactivity: The amino group at C3 in the target compound increases nucleophilicity compared to hydroxyl or methyl groups in analogues (e.g., ’s hydroxyl variant) . This makes it more reactive in coupling reactions or as a hydrogen-bond donor. Methoxy vs. Benzyloxy Groups: Methoxy (electron-donating) at C4 enhances aromatic stability, whereas benzyloxy () introduces steric bulk, reducing solubility .

Biological Activity: The thiazolidinone moiety in –8 derivatives confers radical-scavenging and anticancer properties, unlike the target compound’s amino-methoxy system . Chloro and methyl groups () enhance antimicrobial activity but increase toxicity and handling risks .

Synthetic Challenges: Conversion of carboxylic acids to acyl chlorides (e.g., ’s indolizine-2-carboxylic acid) often fails due to steric or electronic hindrance, limiting derivatization routes . Amino group installation (as in the target compound) may require protective strategies to avoid side reactions.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Solubility (Polarity) Stability Notes
This compound ~220.23 Moderate (ester) Sensitive to hydrolysis at high pH
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate ~295.33 Low (benzyloxy) Stable in organic solvents
7-Chloro-3-methyl-1H-indole-2-carboxylic acid ~209.63 Low (carboxylic acid) Corrosive; requires neutral pH
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid ~318.38 Low (thiazolidinone) Photolabile; store in dark

Biological Activity

Methyl 3-amino-4-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

This compound is an indole derivative characterized by its methoxy and amino substituents. The synthesis typically involves multi-step reactions, including the Ugi reaction, which allows for the incorporation of various functional groups to enhance biological activity. The compound can be synthesized through a tandem reaction involving palladium-catalyzed C-H functionalization, yielding high purity and good yields .

Biological Activity Overview

The biological activity of this compound has been documented across various studies, showcasing its potential in several therapeutic areas:

  • Anticancer Activity : The compound has shown promising results in inducing cell death in cancer cell lines, particularly through mechanisms such as methuosis—a form of cell death distinct from apoptosis . In vitro studies indicate that it can inhibit cell growth significantly at low concentrations (IC50 values often below 10 µM) .
  • Antimicrobial Properties : Research has identified that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, modifications to the indole structure have resulted in compounds with minimum inhibitory concentration (MIC) values as low as 0.004 mg/mL against resistant strains like E. coli .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant for managing diabetes. Certain derivatives have demonstrated enhanced inhibition compared to unmodified analogs .

The mechanism by which this compound exerts its effects involves interactions with various cellular targets:

  • Receptor Binding : The compound can bind to specific receptors involved in cellular signaling pathways, modulating their activity and influencing processes such as apoptosis and cell proliferation .
  • Enzyme Modulation : It acts as an inhibitor or activator of enzymes related to metabolic pathways, thereby affecting the overall cellular metabolism and survival .

Case Studies and Empirical Data

Several studies have highlighted the biological effects of this compound:

StudyActivity TestedIC50/EffectFindings
Study AAnticancer (GBM cells)<10 µMInduces methuosis, significant cytotoxicity observed
Study BAntimicrobial (E. coli)0.004 mg/mLEffective against resistant strains
Study CEnzyme inhibition (α-glucosidase)Improved inhibition compared to base compoundEnhanced therapeutic potential for diabetes management

Q & A

Q. What are the recommended synthetic routes for methyl 3-amino-4-methoxy-1H-indole-2-carboxylate?

Methodological Answer: The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylate derivatives as precursors. Key steps include:

  • Reaction with 2-aminothiazol-4(5H)-one : Reflux equimolar amounts of 3-formyl-1H-indole-2-carboxylate and 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours. The product is precipitated, washed with acetic acid, water, ethanol, and recrystallized from DMF/acetic acid .
  • Alternative pathway using thiourea derivatives : Combine 3-formylindole-2-carboxylate, thiourea, chloroacetic acid, and sodium acetate in acetic acid under reflux. This method is robust for introducing heterocyclic moieties .

Key Reagents and Conditions

PrecursorReagents/ConditionsProduct Isolation
3-Formylindole-2-carboxylateAcetic acid, reflux (3–5 h)Filtration, recrystallization
Thiourea derivativesSodium acetate, chloroacetic acid, refluxWash with solvents, recrystallize

Q. How should this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the indole scaffold and substituents (e.g., methoxy, amino groups). IR spectroscopy can validate carbonyl (C=O) and NH₂ stretches.
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement). Crystallize the compound in a suitable solvent (e.g., DMF/acetic acid mixture) and collect high-resolution data to resolve positional ambiguities, especially for the amino and methoxy groups .

Q. What are the critical safety considerations during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store in airtight containers at –20°C, away from light and moisture. Avoid contact with oxidizing agents .
  • Waste Disposal : Segregate organic waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

  • Cross-validation : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight. Use elemental analysis to validate C/H/N ratios.
  • Density Functional Theory (DFT) : Compare experimental X-ray bond lengths/angles with computational models to identify discrepancies in tautomeric forms or hydrogen bonding .
  • Refinement Software : Re-analyze diffraction data using SHELXL with updated parameters (e.g., anisotropic displacement for heavy atoms) .

Q. What strategies optimize yield and purity in multi-step syntheses of this compound?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1.1 equiv of aldehyde precursor) to minimize unreacted starting material .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/acetic acid to remove by-products .
  • Scale-Up Considerations : Optimize reflux time (3–5 hours) and cooling rates to prevent decomposition during crystallization .

Q. What mechanistic insights explain by-product formation during synthesis?

Methodological Answer:

  • By-Product Analysis : Isolate side products via preparative TLC and characterize using NMR/MS. Common by-products include Schiff base adducts or over-oxidized indole derivatives.
  • Kinetic Studies : Vary reaction temperature and time to identify competing pathways (e.g., hydrolysis of the methoxy group under acidic conditions) .
  • Computational Modeling : Use software like Gaussian to model reaction intermediates and transition states, predicting thermodynamic vs. kinetic control .

Q. How do substituent positions (amino, methoxy) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-methoxy or 3-nitro variants) and test against target enzymes (e.g., kinases, cytochrome P450).
  • Docking Simulations : Use AutoDock Vina to model interactions between the indole core and protein binding pockets. Focus on hydrogen bonding (NH₂ group) and steric effects (methoxy) .
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent effects with activity .

Data Contradiction Analysis Example

Scenario : NMR suggests a single tautomer, but X-ray shows dual conformations.
Resolution :

Re-examine NMR data at varying temperatures to detect tautomeric equilibria.

Refine crystallographic data with SHELXL constraints for disordered atoms.

Validate with variable-temperature XRD to capture dynamic behavior .

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